PROTAC CYP1B1 degrader-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C49H56ClN7O5S3 |

|---|---|

Poids moléculaire |

954.7 g/mol |

Nom IUPAC |

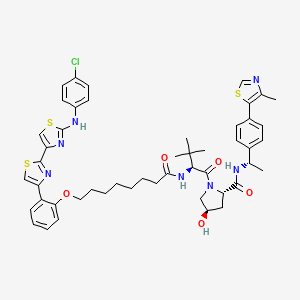

(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H56ClN7O5S3/c1-30(32-16-18-33(19-17-32)43-31(2)51-29-65-43)52-45(60)40-25-36(58)26-57(40)47(61)44(49(3,4)5)56-42(59)15-9-7-6-8-12-24-62-41-14-11-10-13-37(41)38-27-63-46(54-38)39-28-64-48(55-39)53-35-22-20-34(50)21-23-35/h10-11,13-14,16-23,27-30,36,40,44,58H,6-9,12,15,24-26H2,1-5H3,(H,52,60)(H,53,55)(H,56,59)/t30-,36+,40-,44+/m0/s1 |

Clé InChI |

FUWMQQKQTVJWOX-HBZXKZFHSA-N |

SMILES isomérique |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCOC4=CC=CC=C4C5=CSC(=N5)C6=CSC(=N6)NC7=CC=C(C=C7)Cl)O |

SMILES canonique |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCOC4=CC=CC=C4C5=CSC(=N5)C6=CSC(=N6)NC7=CC=C(C=C7)Cl)O |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Mechanism of PROTAC CYP1B1 Degrader-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of PROTAC CYP1B1 degrader-2, a novel therapeutic agent designed to selectively eliminate Cytochrome P450 1B1 (CYP1B1). This document details its molecular action, impact on critical signaling pathways, and provides standardized protocols for its evaluation.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound, also known as PV2, operates as a heterobifunctional molecule, engineered to induce the selective degradation of CYP1B1 protein through the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] Its structure consists of three key components: a ligand that specifically binds to CYP1B1, a linker molecule, and a ligand that recruits the von Hippel-Landau (VHL) E3 ubiquitin ligase.[1][3][4]

The mechanism unfolds in a catalytic cycle:

-

Ternary Complex Formation: this compound first binds to both the CYP1B1 protein and the VHL E3 ligase, forming a ternary complex (CYP1B1-PV2-VHL).[1] This induced proximity is the cornerstone of its targeted degradation strategy.

-

Ubiquitination: Once in close proximity, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the CYP1B1 protein. This results in the formation of a polyubiquitin chain on the target protein.[2]

-

Proteasomal Degradation: The polyubiquitinated CYP1B1 is then recognized by the 26S proteasome, a cellular complex responsible for degrading unwanted proteins. The proteasome unfolds and degrades the CYP1B1 protein into small peptides, effectively eliminating it from the cell.[1] The PROTAC molecule is then released and can initiate another cycle of degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

The Structure and Function of PROTAC CYP1B1 Degrader-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, mechanism of action, and experimental evaluation of "PROTAC CYP1B1 degrader-2," also identified as compound PV2. This novel Proteolysis Targeting Chimera (PROTAC) has demonstrated significant potential in overcoming drug resistance in cancer cells by selectively targeting the cytochrome P450 1B1 (CYP1B1) enzyme for degradation.

Core Structure and Chemical Properties

This compound is a heterobifunctional molecule meticulously designed to bridge CYP1B1 with the von Hippel-Landau (VHL) E3 ubiquitin ligase, thereby inducing the targeted degradation of CYP1B1 through the ubiquitin-proteasome system.[1] The molecule is composed of three distinct chemical moieties: a ligand that binds to CYP1B1, a ligand for the VHL E3 ligase, and a linker that connects these two components.[1]

The specific components of this compound are:

-

CYP1B1 Ligand: Based on an N-aryl-2,4-bithiazole-2-amine scaffold.[1]

-

Linker: An alkyl-chain linker.

-

VHL Ligand: A derivative that binds to the von Hippel-Landau E3 ubiquitin ligase.[1]

The complete chemical structure is presented below:

Chemical Structure of this compound (PV2)

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2836297-26-6 |

| Molecular Formula | C49H56ClN7O5S3 |

| Molecular Weight | 954.70 g/mol |

| InChI Key | FUWMQQKQTVJWOX-HBZXKZFHSA-N |

Mechanism of Action and Biological Activity

This compound functions by hijacking the cell's natural protein disposal system to eliminate the CYP1B1 enzyme. Overexpression of CYP1B1 is associated with resistance to certain chemotherapeutic agents, such as paclitaxel, in non-small cell lung cancer. By degrading CYP1B1, this PROTAC aims to resensitize cancer cells to these therapies.

The mechanism involves the formation of a ternary complex between CYP1B1, the PROTAC molecule, and the VHL E3 ligase. This proximity induces the ubiquitination of CYP1B1, marking it for degradation by the 26S proteasome.

Quantitative Biological Data

This compound has demonstrated potent and efficient degradation of CYP1B1 in preclinical studies. The key quantitative data are summarized in the table below.

Table 2: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Time Point |

| DC50 (Degradation Concentration) | A549/Taxol | 1.0 nM | 24 h |

| Maximum Degradation (Dmax) | A549/Taxol | >90% | 24 h |

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of this compound.

Synthesis of this compound (PV2)

The synthesis of PV2 is a multi-step process involving the preparation of the CYP1B1 ligand, the linker, and the VHL ligand, followed by their sequential conjugation.

Protocol: The synthesis involves standard organic chemistry techniques, including cross-coupling reactions for the bithiazole core formation, followed by amide bond formation to attach the linker and the VHL ligand. Purification is typically achieved through column chromatography and preparative HPLC. Characterization is performed using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Cell Culture

-

Cell Line: A549/Taxol (paclitaxel-resistant human non-small cell lung cancer cell line).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for CYP1B1 Degradation

This assay is used to quantify the extent of CYP1B1 protein degradation following treatment with the PROTAC.

-

Cell Treatment: Seed A549/Taxol cells in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate with a primary antibody against CYP1B1 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control, such as GAPDH or β-actin, should be probed on the same membrane.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed using appropriate software to quantify the band intensities, and the CYP1B1 levels are normalized to the loading control.

Cell Viability Assay

This assay measures the effect of the PROTAC on the proliferation of cancer cells.

-

Cell Seeding: Plate A549/Taxol cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Assay: Add a cell viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cell Migration and Invasion Assays

These assays assess the impact of the PROTAC on the metastatic potential of cancer cells.

-

Wound-Healing Assay (Migration):

-

Grow A549/Taxol cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" or wound in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium containing the PROTAC or vehicle control.

-

Capture images of the wound at 0 and 24 hours.

-

Measure the wound closure area to quantify cell migration.

-

-

Transwell Invasion Assay:

-

Use Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

-

Seed A549/Taxol cells in the upper chamber in a serum-free medium containing the PROTAC or vehicle control.

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the membrane.

-

Fix and stain the invading cells on the bottom of the membrane.

-

Count the number of invading cells under a microscope.

-

Affected Signaling Pathways

This compound has been shown to inhibit signaling pathways that are crucial for cancer cell migration, invasion, and survival.

FAK/SRC Signaling Pathway

The Focal Adhesion Kinase (FAK) and Src kinase pathway is a key regulator of cell adhesion, migration, and proliferation. Inhibition of this pathway can reduce the metastatic potential of cancer cells.

Epithelial-Mesenchymal Transition (EMT) Pathway

EMT is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness. This process is critical for cancer metastasis.

Conclusion

This compound is a potent and selective degrader of the CYP1B1 protein. Its ability to induce profound degradation of CYP1B1 in drug-resistant cancer cells, leading to the inhibition of key pro-metastatic signaling pathways, highlights its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further investigation into the in vivo efficacy and safety profile of this compound is warranted.

References

In-Depth Technical Guide: Synthesis of PROTAC CYP1B1 Degrader-2 (PV2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. This technical guide provides a detailed overview of the synthesis pathway for PROTAC CYP1B1 degrader-2 (PV2), a potent von Hippel-Landau (VHL) E3 ligase-based degrader of Cytochrome P450 1B1 (CYP1B1). Overexpression of CYP1B1 is implicated in the development of resistance to various cancer therapies. PV2 has demonstrated significant potential in overcoming drug resistance by inducing the degradation of CYP1B1.[1]

This document outlines the multi-step synthesis of PV2, including the preparation of its constituent building blocks: the CYP1B1 ligand, the VHL ligand, and the linker, followed by their final assembly. Detailed experimental protocols are provided to facilitate the replication of this synthesis for research and development purposes.

This compound (PV2): Molecular Profile

| Property | Value |

| Compound Name | This compound (PV2) |

| CAS Number | 2836297-26-6 |

| Molecular Formula | C49H56ClN7O5S3 |

| Molecular Weight | 954.70 g/mol |

| Mechanism of Action | VHL-based PROTAC; induces proteasomal degradation of CYP1B1 |

| Biological Activity | DC50 of 1.0 nM in A549/Taxol cells after 24 hours |

| Components | CYP1B1 Ligand (based on N-aryl-2,4-bithiazole-2-amine), Linker, VHL Ligand |

Synthesis Pathway Overview

The synthesis of this compound (PV2) is a convergent process that involves three main stages:

-

Synthesis of the CYP1B1 Ligand with a Linker Attachment Point: A functionalized N-aryl-2,4-bithiazole-2-amine derivative is prepared to serve as the warhead for targeting CYP1B1. This core is synthesized with a reactive handle to enable covalent attachment of the linker.

-

Synthesis of the VHL Ligand-Linker Conjugate: A known VHL ligand is coupled to a bifunctional linker, preparing it for subsequent conjugation to the CYP1B1 ligand.

-

Final Assembly of this compound (PV2): The CYP1B1 ligand and the VHL ligand-linker conjugate are coupled in the final step to yield the complete PROTAC molecule.

dot

Caption: General convergent synthesis strategy for this compound (PV2).

Experimental Protocols

The following protocols are based on established synthetic methodologies for PROTACs and related chemical entities.

Part 1: Synthesis of the Functionalized CYP1B1 Ligand

The core of the CYP1B1 ligand is an N-aryl-2,4-bithiazole-2-amine scaffold. The synthesis begins with the construction of this core, followed by functionalization to introduce a point of attachment for the linker.

1.1: Synthesis of the N-aryl-2,4-bithiazole-2-amine Core

-

Reaction: A substituted thiourea is reacted with an appropriate α-haloketone in a Hantzsch thiazole synthesis.

-

Reagents:

-

Substituted N-arylthiourea (1.0 eq)

-

2-bromo-1-(thiazol-2-yl)ethan-1-one derivative (1.1 eq)

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve the substituted N-arylthiourea in ethanol.

-

Add the 2-bromo-1-(thiazol-2-yl)ethan-1-one derivative to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-2,4-bithiazole-2-amine core.

-

1.2: Functionalization of the CYP1B1 Ligand

-

Objective: To introduce a carboxylic acid or an amine functionality for linker attachment. This example details the introduction of a carboxylic acid via an ether linkage.

-

Reagents:

-

N-aryl-2,4-bithiazole-2-amine with a phenolic hydroxyl group (1.0 eq)

-

Ethyl bromoacetate (1.5 eq)

-

Potassium carbonate (K2CO3) (3.0 eq)

-

Acetone or Dimethylformamide (DMF) (as solvent)

-

-

Procedure (Ester Formation):

-

Suspend the phenolic N-aryl-2,4-bithiazole-2-amine and potassium carbonate in acetone or DMF.

-

Add ethyl bromoacetate and stir the mixture at 60 °C overnight.

-

Monitor the reaction by TLC.

-

After completion, filter the solid and concentrate the filtrate.

-

Purify the crude ester by column chromatography.

-

-

Procedure (Hydrolysis to Carboxylic Acid):

-

Dissolve the resulting ester in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.

-

Acidify the reaction mixture with 1N HCl to pH 3-4.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the functionalized CYP1B1 ligand with a carboxylic acid handle.

-

Part 2: Synthesis of the VHL Ligand-Linker Conjugate

This involves the preparation of a known VHL ligand and its subsequent coupling to an activated linker.

2.1: Synthesis of the VHL Ligand

The VHL ligand, a hydroxyproline derivative, is typically synthesized via a multi-step sequence. For the purpose of this guide, we will assume the availability of a common VHL ligand precursor with a free amine for linker attachment.

2.2: Synthesis of the VHL Ligand-Linker Conjugate

-

Objective: To couple the VHL ligand with a linker containing a terminal reactive group (e.g., a carboxylic acid) for the final coupling step.

-

Reagents:

-

VHL ligand with a free amine (1.0 eq)

-

Linker with a terminal carboxylic acid and a protected amine or other functional group (e.g., Boc-amino-PEG-acid) (1.1 eq)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

DMF (as solvent)

-

-

Procedure:

-

Dissolve the linker in DMF.

-

Add HATU and DIPEA and stir for 15 minutes to activate the carboxylic acid.

-

Add the VHL ligand to the reaction mixture.

-

Stir at room temperature overnight.

-

Dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

-

If a protecting group (e.g., Boc) is present on the linker, deprotect it under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane for Boc deprotection) to reveal the reactive handle for the final coupling.

-

Part 3: Final Assembly of this compound (PV2)

This final step involves the coupling of the functionalized CYP1B1 ligand with the VHL ligand-linker conjugate.

-

Reaction: Amide bond formation between the carboxylic acid-functionalized CYP1B1 ligand and the amine-functionalized VHL ligand-linker conjugate.

-

Reagents:

-

Functionalized CYP1B1 Ligand (with carboxylic acid) (1.0 eq)

-

VHL Ligand-Linker Conjugate (with free amine) (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (as solvent)

-

-

Procedure:

-

Dissolve the functionalized CYP1B1 ligand in DMF.

-

Add HATU and DIPEA and stir for 15 minutes to activate the carboxylic acid.

-

Add a solution of the VHL ligand-linker conjugate in DMF to the reaction mixture.

-

Stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound (PV2) by preparative HPLC to obtain the final product.

-

Characterization Data

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the protons of the CYP1B1 ligand, linker, and VHL ligand moieties. |

| ¹³C NMR | Resonances consistent with the carbon framework of the final PROTAC molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Observed mass-to-charge ratio (m/z) consistent with the calculated exact mass of the protonated molecule [M+H]⁺. |

| Purity (HPLC) | >95% |

Signaling Pathway and Experimental Workflow

dot

Caption: Workflow for synthesis and evaluation, and the mechanism of action of PV2.

Conclusion

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of this compound (PV2). The convergent synthetic strategy allows for the modular assembly of this potent degrader. The successful synthesis and purification of PV2 will enable further investigation into its therapeutic potential for overcoming drug resistance in cancer. Adherence to the described experimental procedures and rigorous characterization are crucial for obtaining high-quality material for biological evaluation.

References

Role of CYP1B1 in cancer progression and drug resistance

An In-depth Technical Guide to the Role of Cytochrome P450 1B1 in Cancer Progression and Drug Resistance

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cytochrome P450 1B1 (CYP1B1) is an extrahepatic enzyme that has garnered significant attention in oncology for its dual role in both the initiation of carcinogenesis and the development of therapeutic resistance. Unlike most CYP enzymes, which are primarily found in the liver, CYP1B1 is overexpressed in a wide array of human tumors while being undetectable or expressed at very low levels in corresponding normal tissues.[1][2] This tumor-specific expression profile positions CYP1B1 as a promising biomarker and a highly selective target for anticancer therapies. This guide provides a comprehensive overview of the molecular mechanisms through which CYP1B1 contributes to cancer progression and drug resistance, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

The Role of CYP1B1 in Cancer Progression

CYP1B1's contribution to cancer progression is multifaceted, stemming primarily from its enzymatic function to metabolize both exogenous and endogenous compounds into carcinogenic agents.

Metabolic Activation of Pro-carcinogens

CYP1B1 plays a critical role in Phase I metabolism, converting inert pro-carcinogens into highly reactive, DNA-damaging metabolites.[3][4] This is a key mechanism for tumor initiation.

-

Polycyclic Aromatic Hydrocarbons (PAHs): Found in tobacco smoke and pollutants, PAHs like benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene (DMBA) are metabolically activated by CYP1B1 to form diolepoxides, which are potent carcinogens that form DNA adducts.[4][5][6]

-

Heterocyclic Aromatic Amines (HAAs): These compounds, formed in cooked meats, are also converted into genotoxic metabolites by CYP1B1.[6]

-

Aflatoxin B1: While not a classical substrate, studies have shown CYP1B1 can activate this mycotoxin into a potent recombinagen, leading to chromosomal translocations.[6]

Metabolism of Endogenous Hormones

A crucial function of CYP1B1 in hormone-responsive cancers (e.g., breast, ovarian, prostate) is the metabolism of estrogens.

-

Estradiol (E2) Metabolism: CYP1B1 catalyzes the 4-hydroxylation of 17β-estradiol (E2), producing 4-hydroxyestradiol (4-OHE2).[7][8]

-

Genotoxicity: 4-OHE2 can be further oxidized to semiquinones and quinones. These reactive species can covalently bind to DNA, forming adducts and generating reactive oxygen species (ROS) that lead to oxidative DNA damage and oncogenic mutations.[5][7]

Promotion of Cell Proliferation, Invasion, and Metastasis

Beyond metabolic activation, CYP1B1 actively promotes oncogenic signaling pathways that drive cancer progression. Overexpression of CYP1B1 is associated with increased tumor size, higher tumor grade, and lymph node metastasis.[9]

-

Epithelial-Mesenchymal Transition (EMT): CYP1B1 induces EMT, a key process for metastasis, by up-regulating transcription factors like ZEB2, SNAI1, and TWIST1.[9][10]

-

Wnt/β-Catenin Signaling: CYP1B1 activates the Wnt/β-catenin pathway, leading to the nuclear translocation of β-catenin and the subsequent transcription of target genes like c-Myc and cyclin D1, which promote cell proliferation.[10][11]

-

Sp1 Upregulation: The transcription factor Sp1 is a key mediator of CYP1B1's oncogenic effects. CYP1B1 increases Sp1 expression and DNA binding activity, which in turn upregulates genes involved in cell growth and metastasis, such as urokinase-type plasminogen activator receptor (uPAR).[10][12][13]

-

p53 Regulation: CYP1B1's influence can be dependent on the mutation status of the TP53 gene. It has been shown to suppress wild-type p53 while inducing oncogenic gain-of-function mutant p53, further promoting invasive traits.[14]

The Role of CYP1B1 in Anticancer Drug Resistance

The overexpression of CYP1B1 in tumor cells is a significant mechanism of acquired and intrinsic resistance to a variety of chemotherapeutic agents.[1][15] The primary mechanism is the enzymatic inactivation of these drugs, reducing their cytotoxic efficacy.

Mechanisms of Resistance

-

Drug Metabolism and Inactivation: CYP1B1 can hydroxylate and oxidize various anticancer drugs, converting them into less active or inactive metabolites that are more easily excreted from the cell.[2][16] This accelerated degradation reduces the intracellular concentration of the active drug.

-

Promotion of Cell Survival: In some contexts, CYP1B1 appears to promote cell survival pathways independently of its direct metabolic activity on a drug, contributing to a drug-resistant phenotype.[17]

Classes of Drugs Affected

-

Taxanes (Docetaxel, Paclitaxel): CYP1B1 is strongly implicated in resistance to taxanes. Studies show that cells expressing CYP1B1 have decreased sensitivity to docetaxel, a phenomenon that can be reversed by CYP1B1 inhibitors.[1][17] Furthermore, paclitaxel treatment can induce the expression of CYP1B1 in ovarian cancer cells, creating a feedback loop that enhances resistance.[16][18]

-

Anthracyclines (Doxorubicin): Evidence suggests CYP1B1 contributes to doxorubicin resistance.[2]

-

Platinum-Based Drugs (Cisplatin): CYP1B1 silencing has been shown to reduce cisplatin resistance in non-small cell lung cancer cells.[2][19]

-

Other Agents: CYP1B1 has also been associated with resistance to agents like flutamide and mitoxantrone.[20]

Quantitative Data Summary

Table 1: CYP1B1 Expression in Human Cancers vs. Normal Tissue

| Cancer Type | Finding | Reference(s) |

| Ovarian Cancer | 92% of primary and 94% of metastatic ovarian cancers show CYP1B1 immunoreactivity. | [5] |

| Prostate Cancer | High CYP1B1 mRNA and protein levels detected in prostate tumors. | [9] |

| Breast Cancer | Overexpressed in mammary tumors; higher in inflammatory breast cancer tissues. | [9][20] |

| Colon Cancer | Elevated expression is a marker for more aggressive tumors. | [20][21] |

| Multiple Cancers | A pan-cancer analysis showed higher CYP1B1 expression is positively correlated with advanced tumor stage in bladder, kidney, skin, stomach, thyroid, and uterine cancers. | [22] |

| Pan-Cancer | Overexpressed in a wide variety of malignant tumors but often undetectable in normal tissues. | [1] |

Table 2: Impact of CYP1B1 on Chemotherapeutic Drug Efficacy

| Drug | Cancer Model | Effect of CYP1B1 Expression | Reversal Agent | Reference(s) |

| Docetaxel | CHO cells, Breast Cancer (MCF-7) | Decreased sensitivity, increased resistance. | α-Naphthoflavone (ANF) | [1][17] |

| Paclitaxel | Ovarian Cancer (A2780) | Paclitaxel induces CYP1B1 expression, leading to resistance. | α-Naphthoflavone (ANF) | [16][18] |

| Cisplatin | Non-Small Cell Lung Cancer | CYP1B1 silencing significantly reduced cisplatin resistance. | siRNA | [19] |

| Gemcitabine | Pancreatic Cancer | CYP1B1 expression is correlated with gemcitabine resistance. | CYP1B1 Inhibitors | [19] |

Key Experimental Protocols

Protocol 4.1: Quantification of CYP1B1 mRNA by Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the transcript levels of the CYP1B1 gene in cell lines or tissue samples.

-

RNA Extraction: Isolate total RNA from cells or homogenized tissue using a TRIzol-based reagent or a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.

-

Real-Time PCR: Perform PCR using a real-time thermal cycler.

-

Reaction Mixture: Prepare a 20 µL reaction containing cDNA template, forward and reverse primers for CYP1B1, a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.

-

Primers (Example):

-

CYP1B1 Forward: 5'-TGGAGAGCGTCGTGGAGTT-3'

-

CYP1B1 Reverse: 5'-CCACGACCTGATCCAATTCT-3'

-

-

Cycling Conditions (Example): [23]

-

Initial Denaturation: 95°C for 5 minutes.

-

40 Cycles:

-

Denaturation: 94°C for 5 seconds.

-

Annealing: 65°C for 10 seconds.

-

Extension: 72°C for 20 seconds.

-

-

-

Analysis: Perform a melt curve analysis to confirm product specificity. Calculate relative gene expression using the ΔΔCt method, normalizing CYP1B1 expression to the housekeeping gene.

-

Protocol 4.2: Detection of CYP1B1 Protein by Immunohistochemistry (IHC)

This method localizes CYP1B1 protein expression within formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration: Dewax tissue slides in xylene and rehydrate through a graded series of ethanol solutions (100%, 95%, 70%) to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a microwave or pressure cooker. Allow to cool slowly.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol. Block non-specific antibody binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.

-

Primary Antibody Incubation: Incubate slides with a primary antibody specific for human CYP1B1 (e.g., rabbit polyclonal) overnight at 4°C.

-

Secondary Antibody and Detection: Wash slides with PBS. Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Visualization: Develop the signal using a chromogen substrate like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining and Mounting: Counterstain the nuclei with hematoxylin. Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.

-

Analysis: Examine slides under a microscope. Score the intensity and percentage of stained tumor cells to quantify CYP1B1 expression.

Protocol 4.3: Assessment of CYP1B1 Enzymatic Activity (EROD Assay)

This fluorometric assay measures CYP1B1's catalytic activity by quantifying the O-deethylation of 7-ethoxyresorufin (a substrate) to resorufin (a fluorescent product).

-

Sample Preparation: Prepare cell lysates or microsomal fractions from tissues or cells of interest. Determine the total protein concentration using a BCA or Bradford assay.

-

Reaction Setup: In a 96-well plate, add cell lysate/microsomes, reaction buffer (e.g., potassium phosphate buffer), and the substrate 7-ethoxyresorufin.

-

Reaction Initiation: Start the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a solvent like acetonitrile or methanol.

-

Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a plate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.

-

Quantification: Calculate the amount of resorufin produced by comparing the fluorescence values to a standard curve generated with known concentrations of resorufin. Express enzyme activity as pmol of resorufin formed per minute per mg of protein. Note: To measure CYP1B1 activity specifically in the presence of CYP1A1, a subtractive approach using a selective CYP1B1 inhibitor like 2,4,3',5'-tetramethoxystilbene (TMS) is required.[24]

Protocol 4.4: siRNA-mediated Knockdown of CYP1B1

This protocol is used to transiently reduce the expression of CYP1B1 in cell culture to study its functional role.

-

Cell Seeding: Plate cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.

-

Transfection Complex Preparation:

-

Dilute CYP1B1-specific small interfering RNA (siRNA) and a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complexes to form.

-

-

Transfection: Add the siRNA-lipid complexes dropwise to the cells. Incubate for 24-72 hours.

-

Validation of Knockdown: Harvest the cells and assess the efficiency of CYP1B1 knockdown at both the mRNA and protein levels using qRT-PCR (Protocol 4.1) and Western Blotting, respectively.

-

Functional Assays: Use the CYP1B1-depleted cells for functional experiments, such as cell viability assays in the presence of a chemotherapeutic drug, migration assays, or invasion assays, comparing the results to cells treated with the non-targeting control siRNA.

Signaling Pathways and Experimental Workflows

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1B1 induction.

Caption: CYP1B1-mediated signaling pathways in cancer progression.

Caption: Logical workflow of CYP1B1-mediated chemotherapy resistance.

Caption: Experimental workflow to investigate CYP1B1's role in drug resistance.

Conclusion

CYP1B1 stands out as a critical enzyme in oncology due to its tumor-specific overexpression and its direct involvement in carcinogenesis and chemoresistance. Its ability to activate environmental pro-carcinogens and endogenous hormones makes it a key factor in tumor initiation, while its capacity to metabolize and inactivate a broad range of anticancer drugs presents a major clinical challenge. The detailed molecular pathways, including the upregulation of Sp1 and activation of Wnt/β-catenin signaling, provide a clear rationale for its role in promoting aggressive cancer phenotypes. The tumor-restricted expression of CYP1B1 makes it an ideal target for developing novel cancer therapies. Strategies employing selective CYP1B1 inhibitors as adjuvants to conventional chemotherapy could reverse drug resistance and enhance treatment efficacy, representing a promising avenue for future cancer treatment.[15][25]

References

- 1. Cytochrome P450 CYP1B1 protein expression: a novel mechanism of anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Activation of Procarcinogens by CYP1A1/1B1 and Related Chemo-Preventive Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessapps.amdi.usm.my [accessapps.amdi.usm.my]

- 5. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 6. CYP1B1 converts procarcinogens into genotoxins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Enhancing the invasive traits of breast cancers by CYP1B1 via regulation of p53 to promote uPAR expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CYP1B1 expression is induced by docetaxel: effect on cell viability and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cyp1b1 exerts opposing effects on intestinal tumorigenesis via exogenous and endogenous substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CYP1B1: A Novel Molecular Biomarker Predicts Molecular Subtype, Tumor Microenvironment, and Immune Response in 33 Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to PROTAC CYP1B1 Degrader-2 (PV2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC CYP1B1 degrader-2, also known as PV2, is a novel proteolysis-targeting chimera (PROTAC) designed to selectively target and degrade cytochrome P450 1B1 (CYP1B1). CYP1B1 is an enzyme frequently overexpressed in a variety of human cancers and is implicated in the metabolism of chemotherapeutic agents, leading to drug resistance. PV2 offers a promising strategy to overcome this resistance by eliminating the CYP1B1 protein, thereby re-sensitizing cancer cells to conventional therapies. This technical guide provides a comprehensive overview of PV2, its VHL E3 ligase ligand, mechanism of action, and the experimental data supporting its therapeutic potential.

Core Components and Structure

This compound (PV2) is a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein (CYP1B1), a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two ligands.

-

CYP1B1 Ligand (HY-159006): This N-aryl-2,4-bithiazole-2-amine-based ligand, also referred to as compound A1, selectively binds to the CYP1B1 enzyme.

-

VHL E3 Ligase Ligand (HY-112078): This ligand, also known as (S,R,S)-AHPC-Me, engages the VHL E3 ligase, a component of the cellular protein degradation machinery.

-

Linker (HY-W007700): An 8-bromooctanoic acid-based linker connects the CYP1B1 and VHL ligands, positioning them optimally for the formation of a ternary complex.

The complete chemical structure of this compound (PV2) is represented by the SMILES string: CC(C)(--INVALID-LINK--N=CS3)C=C2)C)=O)C--INVALID-LINK--C1)=O)NC(CCCCCCCOC4=CC=CC=C4C5=CSC(C6=CSC(NC7=CC=C(Cl)C=C7)=N6)=N5)=O)C[1].

Mechanism of Action

PV2 functions by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of CYP1B1. The process is initiated by the simultaneous binding of PV2 to both CYP1B1 and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to polyubiquitinate CYP1B1. The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged CYP1B1 protein. By eliminating CYP1B1, PV2 can reverse drug resistance and inhibit cancer cell migration and invasion.

Mechanism of action of this compound (PV2).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (PV2) and its constituent ligand from studies conducted in A549/Taxol cells, a paclitaxel-resistant non-small cell lung cancer cell line.

| Compound | Parameter | Cell Line | Value | Reference |

| This compound (PV2) | DC50 (24 h) | A549/Taxol | 1.0 nM | [1] |

| Dmax (24 h) | A549/Taxol | >90% at 10 nM | ||

| CYP1B1 Ligand (A1) | IC50 | CYP1B1 Enzyme | 11.9 nM |

| Treatment | Cell Line | IC50 of Paclitaxel | Fold Reversal of Resistance | Reference |

| Control | A549/Taxol | - | - | |

| PV2 (10 nM) | A549/Taxol | Significantly Reduced | - |

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound (PV2).

Western Blot Analysis for CYP1B1 Degradation

-

Cell Culture and Treatment: A549/Taxol cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of PV2 (e.g., 0.1, 1, 10, 100 nM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail. The lysates are collected and centrifuged to pellet cell debris.

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST and then incubated with a primary antibody against CYP1B1 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: A549/Taxol cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.

-

Treatment: Cells are treated with a serial dilution of paclitaxel in the presence or absence of a fixed concentration of PV2 (e.g., 10 nM).

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated using appropriate software.

Wound Healing Assay for Cell Migration

-

Cell Seeding: A549/Taxol cells are seeded in 6-well plates and grown to a confluent monolayer.

-

Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the cell monolayer.

-

Treatment: The cells are washed with PBS to remove detached cells and then treated with serum-free medium containing PV2 (e.g., 10 nM) or DMSO.

-

Image Acquisition: Images of the wound are captured at 0 and 24 hours using a microscope.

-

Data Analysis: The area of the wound is measured at each time point, and the percentage of wound closure is calculated.

Transwell Invasion Assay

-

Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) are coated with Matrigel.

-

Cell Seeding: A549/Taxol cells, pre-treated with PV2 (e.g., 10 nM) or DMSO for 24 hours, are seeded into the upper chambers in serum-free medium.

-

Chemoattractant: The lower chambers are filled with medium containing 10% fetal bovine serum (FBS) as a chemoattractant.

-

Incubation: The plates are incubated for 24 hours to allow for cell invasion.

-

Cell Staining and Counting: Non-invaded cells on the upper surface of the membrane are removed with a cotton swab. The invaded cells on the lower surface are fixed with methanol and stained with crystal violet. The number of invaded cells is counted in several random fields under a microscope.

Experimental workflow for evaluating PV2.

Signaling Pathways and Therapeutic Implications

The overexpression of CYP1B1 in cancer cells contributes to drug resistance through the metabolic inactivation of chemotherapeutic agents. Furthermore, CYP1B1 has been shown to be involved in promoting cell migration and invasion through the activation of signaling pathways such as the FAK/SRC and the epithelial-mesenchymal transition (EMT) pathways. By degrading CYP1B1, PV2 has been shown to effectively inhibit these pathways, leading to a reduction in the migratory and invasive potential of cancer cells. This dual action of reversing drug resistance and inhibiting metastasis makes this compound a highly promising therapeutic candidate for the treatment of CYP1B1-overexpressing cancers.

CYP1B1 signaling and the inhibitory effect of PV2.

Conclusion

This compound (PV2) represents a significant advancement in the development of targeted cancer therapies. Its ability to potently and selectively degrade CYP1B1 addresses a key mechanism of drug resistance and metastasis in various cancers. The data presented in this guide highlight its potential as a powerful tool for researchers and a promising candidate for further drug development. The detailed protocols provided herein should enable the replication and expansion of these findings, fostering further investigation into the therapeutic applications of this novel PROTAC.

References

In-Depth Technical Guide: The Ternary Complex of PROTAC CYP1B1 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This is achieved through the formation of a key ternary complex, consisting of the PROTAC molecule, the target protein, and an E3 ubiquitin ligase. This guide provides a detailed technical overview of the ternary complex formed by "PROTAC CYP1B1 degrader-2," a novel agent designed to target Cytochrome P450 1B1 (CYP1B1) for degradation. Overexpression of CYP1B1 has been implicated in the development of resistance to chemotherapy in various cancers. This compound offers a promising strategy to overcome this resistance by selectively degrading the CYP1B1 enzyme.

Core Components of the Ternary Complex

This compound is a heterobifunctional molecule composed of three key parts: a ligand that binds to CYP1B1, a ligand that recruits the von Hippel-Landau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties. The formation of a stable and productive ternary complex is the cornerstone of its mechanism of action, leading to the ubiquitination and subsequent proteasomal degradation of CYP1B1.

Quantitative Analysis of Ternary Complex Formation

The efficacy of a PROTAC is intimately linked to the biophysical characteristics of the ternary complex it forms. Key parameters include the binding affinities of the PROTAC for its target protein and the E3 ligase, as well as the stability and cooperativity of the resulting ternary complex.

While specific binding affinities (KD) and cooperativity (α) values for the ternary complex of this compound have not been publicly disclosed in detail, the following table outlines the known quantitative data for this potent degrader.

| Parameter | Value | Cell Line | Reference |

| DC50 | 1.0 nM | A549/Taxol | [1][2][3][4][5] |

Note: The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher degradation potency. Further research is needed to fully characterize the thermodynamics and kinetics of the ternary complex formation.

Experimental Protocols

The characterization of the this compound ternary complex involves a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments typically employed in the study of PROTACs.

Western Blotting for CYP1B1 Degradation

This assay is fundamental to confirming the degradation of the target protein.

-

Cell Culture and Treatment: A549/Taxol cells, which are known to overexpress CYP1B1, are cultured to approximately 80% confluency. The cells are then treated with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified period, typically 24 hours.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for CYP1B1 overnight at 4°C. A loading control, such as GAPDH or β-actin, is also probed to normalize for protein loading.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of CYP1B1 is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control. The DC50 value is then determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing quantitative data on binding affinities (KD) and kinetics (kon and koff).

-

Immobilization: Recombinant VHL E3 ligase is immobilized on a sensor chip surface.

-

Binary Interaction Analysis:

-

To determine the binding affinity of this compound to VHL (KD,VHL), serial dilutions of the PROTAC are injected over the immobilized VHL surface.

-

To determine the binding affinity of the PROTAC to CYP1B1 (KD,CYP1B1), a similar experiment is performed with immobilized CYP1B1.

-

-

Ternary Complex Formation: To measure the affinity of the ternary complex, a constant, saturating concentration of CYP1B1 is pre-incubated with varying concentrations of this compound. These mixtures are then injected over the immobilized VHL surface. The response units are measured to determine the ternary complex binding affinity (KD,ternary).

-

Data Analysis: The sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to calculate the association rate constants (kon), dissociation rate constants (koff), and equilibrium dissociation constants (KD). Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event, including binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

-

Sample Preparation: Purified recombinant CYP1B1, VHL, and this compound are prepared in the same buffer to minimize heat of dilution effects.

-

Binary Titrations:

-

The PROTAC is titrated into the sample cell containing either CYP1B1 or VHL to determine the binary binding affinities.

-

-

Ternary Titration: To characterize the ternary complex, the PROTAC and one of the proteins (e.g., CYP1B1) are placed in the syringe and titrated into the sample cell containing the other protein (VHL).

-

Data Analysis: The heat released or absorbed during each injection is measured and plotted against the molar ratio of the titrant. The resulting isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves hijacking the cellular ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathway and a general experimental workflow for characterizing the ternary complex.

Caption: Mechanism of this compound action.

Caption: General experimental workflow for PROTAC characterization.

Conclusion

This compound is a highly potent molecule that effectively induces the degradation of CYP1B1, a key enzyme associated with chemotherapy resistance. The formation of a stable and cooperative ternary complex with VHL E3 ligase is central to its mechanism of action. While detailed biophysical data on the ternary complex remains to be fully elucidated in publicly accessible literature, the nanomolar DC50 value highlights its potential as a therapeutic agent. The experimental protocols and workflows described herein provide a comprehensive framework for the continued investigation and optimization of this and other PROTAC-based therapeutics. Further studies are warranted to fully characterize the ternary complex and to explore the full therapeutic potential of this compound in overcoming drug resistance in cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. PROTAC CYP1B1 降解剂-2 | this compound | CAS 2836297-26-6 | CYP1B1降解剂 | 美国IvivoChem [invivochem.cn]

- 5. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

PROTAC CYP1B1 Degrader-2: A Technical Overview of Target Engagement and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. This technical guide focuses on PROTAC CYP1B1 degrader-2, a molecule designed to induce the degradation of Cytochrome P450 1B1 (CYP1B1). CYP1B1 is a metabolizing enzyme frequently overexpressed in a variety of human cancers, where it is implicated in carcinogenesis and the development of resistance to chemotherapy. This document provides a detailed overview of the available data on the binding affinity and degradation performance of this compound, alongside generalized experimental protocols and relevant signaling pathway diagrams.

Quantitative Performance of this compound

The efficacy of a PROTAC is defined by its ability to bind to both the target protein and an E3 ubiquitin ligase, and subsequently induce the degradation of the target. Key parameters for evaluating PROTAC performance include the dissociation constant (Kd) for each binding event, the half-maximal degradation concentration (DC50), and the maximum degradation level (Dmax).

Based on available data, this compound demonstrates potent degradation of its target protein.

| Parameter | Target/E3 Ligase | Value | Cell Line |

| DC50 | CYP1B1 | 1.0 nM | A549/Taxol |

| Recruited E3 Ligase | von Hippel-Lindau (VHL) | - | - |

| Binding Affinity (Kd) to CYP1B1 | CYP1B1 | Data not publicly available | - |

| Binding Affinity (Kd) to VHL | VHL | Data not publicly available | - |

| Dmax | CYP1B1 | Data not publicly available | - |

Experimental Protocols

While specific protocols for this compound are not publicly available, the following sections detail generalized methodologies for key experiments used to characterize PROTAC molecules.

Protocol 1: Determination of Binding Affinity (Kd) by Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Methodology:

-

Sample Preparation:

-

Purify recombinant human CYP1B1 and VHL-ElonginB-ElonginC (VBC) complex.

-

Prepare solutions of the PROTAC, CYP1B1, and VBC complex in a matched buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 2 mM TCEP).

-

Concentrations for ITC are typically in the low micromolar range, with the titrant (PROTAC) concentration being 10-20 fold higher than the macromolecule in the cell.

-

-

ITC Experiment:

-

Load the protein solution (CYP1B1 or VBC complex) into the sample cell of the ITC instrument.

-

Load the PROTAC solution into the injection syringe.

-

Perform a series of small injections of the PROTAC into the protein solution while monitoring the heat change.

-

A control experiment with the PROTAC injected into buffer alone should be performed to subtract the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

-

Protocol 2: Determination of DC50 and Dmax by Western Blot

Western blotting is a common method to quantify the extent of protein degradation in cells treated with a PROTAC.

Methodology:

-

Cell Culture and Treatment:

-

Plate A549/Taxol cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for CYP1B1 and a loading control antibody (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the CYP1B1 band intensity to the loading control.

-

Calculate the percentage of CYP1B1 remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Visualizations

PROTAC Mechanism of Action

Caption: General mechanism of action for this compound.

Experimental Workflow for DC50 and Dmax Determination

Caption: Workflow for determining DC50 and Dmax of a PROTAC.

CYP1B1 Signaling Pathway in Apoptosis Regulation

Caption: CYP1B1's role in the inhibition of apoptosis via XIAP.

Conclusion

This compound is a potent degrader of CYP1B1 with a reported DC50 of 1.0 nM in A549/Taxol cells. It achieves this by recruiting the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of CYP1B1. While specific binding affinities and Dmax values are not publicly available, the provided generalized protocols offer a framework for the experimental determination of these crucial parameters. The degradation of CYP1B1 by this PROTAC has the potential to impact cellular processes such as apoptosis and drug resistance, making it a valuable tool for cancer research and a promising candidate for further therapeutic development.

The Discovery and Development of CYP1B1-Targeting PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) has emerged as a compelling target in oncology. Overexpressed in a wide array of tumors with limited expression in normal tissues, CYP1B1 is implicated in the metabolic activation of procarcinogens and the development of resistance to chemotherapy.[1] The selective targeting of CYP1B1 presents a promising therapeutic window for cancer treatment. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins. This technical guide provides an in-depth overview of the discovery and development of CYP1B1-targeting PROTACs, including key quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks.

Mechanism of Action: CYP1B1-Targeting PROTACs

CYP1B1-targeting PROTACs are heterobifunctional molecules composed of a ligand that binds to CYP1B1, a linker, and a ligand that recruits an E3 ubiquitin ligase. Upon entering the cell, the PROTAC forms a ternary complex with CYP1B1 and the E3 ligase. This proximity induces the E3 ligase to polyubiquitinate CYP1B1, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple CYP1B1 molecules.

CYP1B1 Signaling Pathways in Cancer

CYP1B1 overexpression contributes to cancer progression through the activation of multiple signaling pathways, including the Wnt/β-catenin and uPA/uPAR pathways. These pathways promote cell proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT). The degradation of CYP1B1 by PROTACs is expected to downregulate these oncogenic signaling cascades.

Data Presentation: Quantitative Analysis of CYP1B1-Targeting PROTACs

The efficacy of CYP1B1-targeting PROTACs is quantified by several key parameters, including inhibitory concentration (IC50), degradation concentration (DC50), and maximum degradation (Dmax). The following tables summarize the available data for notable CYP1B1 PROTACs.

Table 1: In Vitro Degradation and Potency of CYP1B1-Targeting PROTACs

| Compound ID | Warhead (CYP1B1 Ligand) | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| PROTAC CYP1B1 degrader-1 (Compound 6C) | α-Naphthoflavone derivative | Thalidomide derivative | PEG | DU145 (Prostate Cancer) | Not Reported | Not Reported | 95.1 | [2] |

| PROTAC CYP1B1 degrader-2 (PV2) | N-aryl-2,4-bithiazole-2-amine | VHL ligand | Not specified | A549/Taxol (NSCLC) | 1.0 | >90 at 10 nM | Not Reported | [1] |

Table 2: Selectivity of PROTAC CYP1B1 degrader-1 (Compound 6C)

| Target | IC50 (nM) |

| CYP1B1 | 95.1 |

| CYP1A2 | 9838.6 |

Experimental Protocols

A rigorous and systematic experimental workflow is essential for the discovery and characterization of novel PROTACs. The following diagram and protocols outline the key steps in evaluating a CYP1B1-targeting PROTAC.

Assessment of CYP1B1 Degradation by Western Blot

This protocol is used to determine the dose- and time-dependent degradation of CYP1B1 in cancer cells treated with a PROTAC.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., docetaxel-resistant DU145 prostate cancer cells or A549/Taxol non-small cell lung cancer cells) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the CYP1B1-targeting PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50.

-

For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 4, 8, 12, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CYP1B1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the CYP1B1 band intensity to the loading control.

-

Calculate the percentage of CYP1B1 degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Cell Viability Assay (CCK-8 or MTS)

This assay measures the effect of CYP1B1 degradation on the proliferation and viability of cancer cells.

-

Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the CYP1B1-targeting PROTAC for a specified period (e.g., 72 hours).

-

-

Assay Procedure:

-

Add Cell Counting Kit-8 (CCK-8) or MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

-

In Vivo Ubiquitination Assay by Immunoprecipitation

This protocol confirms that the PROTAC-induced degradation of CYP1B1 is mediated by the ubiquitin-proteasome system.

-

Cell Culture and Treatment:

-

Transfect cells with a plasmid encoding His-tagged ubiquitin.

-

Treat the cells with the CYP1B1-targeting PROTAC at a concentration that induces significant degradation. Include a vehicle control and a positive control (e.g., co-treatment with the proteasome inhibitor MG132).

-

-

Cell Lysis:

-

Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

-

-

Immunoprecipitation:

-

Dilute the lysates with a buffer lacking SDS to reduce the detergent concentration.

-

Incubate the lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Western Blotting:

-

Elute the bound proteins from the beads.

-

Perform a Western blot as described in Protocol 1, using an antibody against CYP1B1 to detect ubiquitinated CYP1B1. A smear of high-molecular-weight bands indicates polyubiquitination.

-

Conclusion

The development of CYP1B1-targeting PROTACs represents a promising new frontier in cancer therapy. By hijacking the cell's natural protein degradation machinery, these molecules can selectively eliminate CYP1B1, thereby overcoming drug resistance and inhibiting oncogenic signaling pathways. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working in this exciting field. Further research and optimization of CYP1B1-targeting PROTACs hold the potential to deliver novel and effective treatments for a variety of cancers.

References

The Ascendancy of CYP1B1 as a Pivotal Therapeutic Target in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytochrome P450 1B1 (CYP1B1), a member of the cytochrome P450 superfamily, has emerged as a compelling and highly specific therapeutic target in the field of oncology. Predominantly overexpressed in a wide array of human tumors while exhibiting minimal to no expression in corresponding normal tissues, CYP1B1 presents a unique molecular window for targeted cancer therapy. This enzyme plays a crucial role in the metabolic activation of pro-carcinogens and the regulation of cell proliferation, apoptosis, and drug resistance, making it an attractive molecule for the development of novel anti-cancer strategies. This technical guide provides an in-depth analysis of the significance of CYP1B1 in oncology, detailing its expression across various cancers, its role in key signaling pathways, and methodologies for its study and therapeutic targeting.

Introduction: The Rationale for Targeting CYP1B1 in Cancer

CYP1B1's prominence as a therapeutic target stems from its differential expression profile. This enzyme is implicated in the metabolic activation of various environmental pro-carcinogens, such as polycyclic aromatic hydrocarbons (PAHs), and in the metabolism of steroid hormones like estrogen, converting them into carcinogenic metabolites that can initiate and promote tumor growth.[1][2] Furthermore, its overexpression has been linked to resistance to several chemotherapeutic agents.[3] The selective expression of CYP1B1 in tumor cells offers the potential for therapies with high efficacy and reduced off-target toxicity.

Quantitative Expression of CYP1B1 in Human Malignancies

The overexpression of CYP1B1 at both the mRNA and protein levels is a hallmark of numerous cancers. This differential expression provides a strong basis for its use as a tumor biomarker and a therapeutic target.

Protein Expression in Tumor Tissues (Immunohistochemistry)

Immunohistochemical studies have consistently demonstrated high frequencies of CYP1B1 protein expression across a broad spectrum of human cancers, while it remains largely undetectable in normal tissues.[4][5]

| Cancer Type | Frequency of CYP1B1 Expression (%) | Reference |

| Bladder Cancer | 96% (in a study of 127 patients across various cancers) | [4] |

| Brain Cancer | High Frequency | [4] |

| Breast Cancer | 77% - 82% | [4] |

| Colon Cancer | High Frequency | [4][6] |

| Esophageal Cancer | High Frequency | [4] |

| Kidney Cancer | High Frequency | [4] |

| Lung Cancer | High Frequency | [4] |

| Lymph Node Metastases | High Frequency | [4] |

| Ovarian Cancer | >92% | [4] |

| Skin Cancer | High Frequency | [4] |

| Stomach Cancer | High Frequency | [4] |

| Testicular Cancer | High Frequency | [4] |

| Uterine Cancer | High Frequency | [4] |

mRNA Expression in Tumor Tissues (RT-qPCR)

Quantitative real-time PCR (RT-qPCR) analyses have corroborated the findings of immunohistochemistry, showing significant upregulation of CYP1B1 mRNA in tumor tissues compared to their normal counterparts.

| Cancer Type | Fold Change (Tumor vs. Normal) | Reference |

| Bladder Cancer | 65% of tumors showed overexpression | [7] |

| Colon Cancer | 60% of tumors showed overexpression | [7] |

Key Signaling Pathways Involving CYP1B1

CYP1B1 is intricately involved in several signaling pathways that are fundamental to cancer development and progression. Understanding these pathways is critical for designing effective therapeutic interventions.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The expression of CYP1B1 is primarily regulated by the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Upon binding to ligands, such as environmental toxins or endogenous molecules, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes, including CYP1B1, leading to their transcription.[8][9][10][11]

Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway for CYP1B1 Induction.

Estrogen Metabolism Pathway

CYP1B1 plays a pivotal role in the metabolic activation of estrogens. It catalyzes the 4-hydroxylation of estradiol (E2) to 4-hydroxyestradiol (4-OHE2), a catechol estrogen that can be further oxidized to semiquinones and quinones.[2][12][13] These reactive metabolites can form DNA adducts, leading to mutations and initiating carcinogenesis, particularly in hormone-responsive cancers like breast and ovarian cancer.[14]

Caption: CYP1B1-mediated Estrogen Metabolism and Carcinogenesis.

Wnt/β-Catenin Signaling Pathway

Recent studies have revealed a crosstalk between CYP1B1 and the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer. CYP1B1 has been shown to activate Wnt/β-catenin signaling, leading to the stabilization and nuclear translocation of β-catenin.[15][16][17][18][19] In the nucleus, β-catenin acts as a transcriptional co-activator for genes involved in cell proliferation and metastasis.

Caption: Activation of Wnt/β-Catenin Signaling by CYP1B1.

Experimental Protocols for CYP1B1 Research

Standardized and reproducible experimental protocols are essential for the accurate assessment of CYP1B1 expression and function.

Immunohistochemistry (IHC) for CYP1B1 in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting CYP1B1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene or a xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-CYP1B1 polyclonal antibody (e.g., Thermo Fisher Scientific Cat# PA5-23139, diluted 1:100-1:500 in blocking solution)[20]

-

Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

-

Streptavidin-HRP conjugate

-

DAB chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 min).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Heat slides in antigen retrieval solution at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate slides with blocking solution for 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse slides with PBS.

-

Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Rinse with PBS.